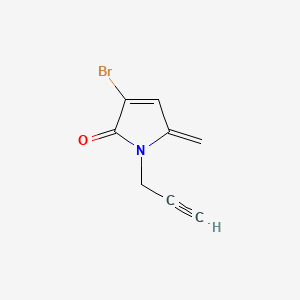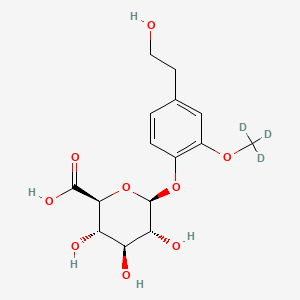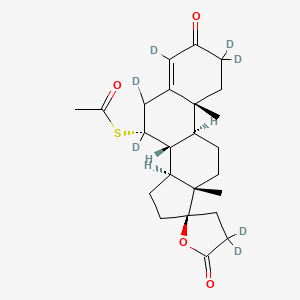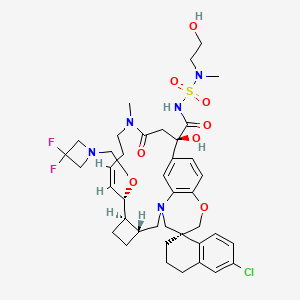
Mcl-1 antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mcl-1-Antagonist 1 ist eine Verbindung, die auf das Myeloid-Leukämie-Zell-1-Protein (Mcl-1) abzielt, das zur B-Zell-Lymphom-2-Familie (Bcl-2) von Proteinen gehört. Mcl-1 spielt eine entscheidende Rolle beim Zellüberleben, indem es die Apoptose, den Prozess des programmierten Zelltods, hemmt. Die Überexpression von Mcl-1 ist mit verschiedenen Krebsarten verbunden, was es zu einem wichtigen Ziel für die Krebstherapie macht .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von Mcl-1-Antagonist 1 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktionen. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, beinhalten aber in der Regel die Verwendung von organischen Lösungsmitteln, Katalysatoren und Reagenzien, um die gewünschten chemischen Umwandlungen zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Mcl-1-Antagonist 1 erfolgt typischerweise in großem Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Synthese-Systemen und fortschrittlichen Reinigungstechniken umfassen, um die Verbindung im kommerziellen Maßstab herzustellen .
Chemische Reaktionsanalyse
Arten von Reaktionen
Mcl-1-Antagonist 1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um die Reaktionen zu erleichtern. Die Bedingungen umfassen oft kontrollierte Temperaturen, Drücke und pH-Werte, um die Reaktionsergebnisse zu optimieren .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Oxidationsreaktionen beispielsweise oxidierte Derivate von Mcl-1-Antagonist 1 erzeugen, während Reduktionsreaktionen reduzierte Formen der Verbindung liefern können .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1 antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Mcl-1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Mcl-1-Antagonist 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um die chemischen Eigenschaften und die Reaktivität von Mcl-1-Inhibitoren zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Rolle von Mcl-1 beim Zellüberleben und der Apoptose zu verstehen.
Medizin: Wird als potenzielles Therapeutikum für die Behandlung von Krebsarten untersucht, die Mcl-1 überexprimieren.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien verwendet, die auf Mcl-1 abzielen
Wirkmechanismus
Mcl-1-Antagonist 1 entfaltet seine Wirkung, indem er an das Mcl-1-Protein bindet und so seine antiapoptotische Funktion hemmt. Diese Bindung setzt proapoptotische Proteine wie BAX und BAK frei, die dann den Apoptoseprozess initiieren. Die beteiligten molekularen Ziele umfassen die Proteine der Bcl-2-Familie, und die betroffenen Signalwege sind diejenigen, die das Zellüberleben und die Apoptose regulieren .
Wirkmechanismus
Mcl-1 antagonist 1 exerts its effects by binding to the Mcl-1 protein, thereby inhibiting its anti-apoptotic function. This binding frees pro-apoptotic proteins such as BAX and BAK, which then initiate the apoptosis process. The molecular targets involved include the Bcl-2 family proteins, and the pathways affected are those regulating cell survival and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die Mcl-1-Antagonist 1 ähneln, gehören andere Mcl-1-Inhibitoren wie AMG-176 und AZD5991. Diese Verbindungen zielen ebenfalls auf das Mcl-1-Protein ab und haben sich in präklinischen Studien zur Behandlung hämatologischer Malignome als vielversprechend erwiesen .
Einzigartigkeit
Mcl-1-Antagonist 1 ist einzigartig in seiner spezifischen Bindungsaffinität und seinem Wirkmechanismus im Vergleich zu anderen Mcl-1-Inhibitoren. Es besitzt bestimmte strukturelle Merkmale, die zu seiner Potenz und Selektivität bei der Hemmung des Mcl-1-Proteins beitragen .
Eigenschaften
Molekularformel |
C41H54ClF2N5O8S |
|---|---|
Molekulargewicht |
850.4 g/mol |
IUPAC-Name |
(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-15'-hydroxy-N-[2-hydroxyethyl(methyl)sulfamoyl]-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide |
InChI |
InChI=1S/C41H54ClF2N5O8S/c1-46-15-4-3-7-35(56-19-17-48-25-40(43,44)26-48)32-11-8-29(32)23-49-24-39(14-5-6-28-20-31(42)10-12-33(28)39)27-57-36-13-9-30(21-34(36)49)41(53,22-37(46)51)38(52)45-58(54,55)47(2)16-18-50/h3,7,9-10,12-13,20-21,29,32,35,50,53H,4-6,8,11,14-19,22-27H2,1-2H3,(H,45,52)/b7-3+/t29-,32+,35-,39-,41+/m0/s1 |
InChI-Schlüssel |
IHYDZFFQPUKFIP-NVKUWZAFSA-N |
Isomerische SMILES |
CN1CC/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)CCO)O)OCCN7CC(C7)(F)F |
Kanonische SMILES |
CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)CCO)O)OCCN7CC(C7)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



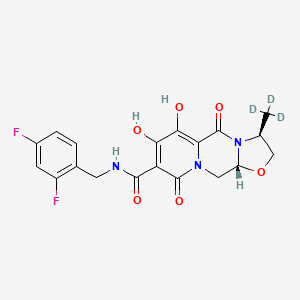

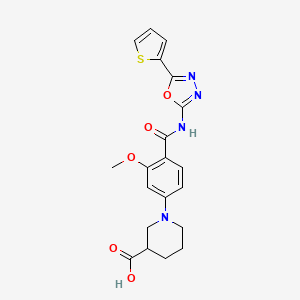
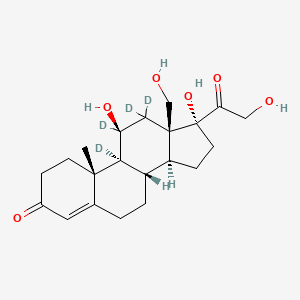

![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)


![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)
